molecular formula C9H18N2O B1418656 3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran CAS No. 728008-15-9

3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran

Cat. No.: B1418656
CAS No.: 728008-15-9
M. Wt: 170.25 g/mol
InChI Key: ZMBZXMCZIGNVHA-UHFFFAOYSA-N
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Description

3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran is a synthetic organic compound that features a tetrahydrofuran ring substituted with cyclopropylamino and N,N-dimethylamino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through cyclization reactions involving dihydroxy compounds.

    Introduction of the Cyclopropylamino Group: This step involves the reaction of the tetrahydrofuran ring with cyclopropylamine under controlled conditions.

    Introduction of the N,N-Dimethylamino Group: The final step involves the reaction of the intermediate compound with dimethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of amines or other reduced products.

    Substitution: Formation of substituted tetrahydrofuran derivatives.

Scientific Research Applications

3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran involves its interaction with specific molecular targets. The cyclopropylamino and N,N-dimethylamino groups can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(Cyclopropylamino)-tetrahydrofuran: Lacks the N,N-dimethylamino group.

    4-(N,N-Dimethylamino)-tetrahydrofuran: Lacks the cyclopropylamino group.

    3-(Cyclopropylamino)-4-amino-tetrahydrofuran: Contains an amino group instead of the N,N-dimethylamino group.

Uniqueness

3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran is unique due to the presence of both cyclopropylamino and N,N-dimethylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-N-cyclopropyl-3-N,3-N-dimethyloxolane-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-11(2)9-6-12-5-8(9)10-7-3-4-7/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMBZXMCZIGNVHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1COCC1NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657939
Record name N~4~-Cyclopropyl-N~3~,N~3~-dimethyloxolane-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

728008-15-9
Record name N~4~-Cyclopropyl-N~3~,N~3~-dimethyloxolane-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran
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3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran
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3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran
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3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran
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3-(Cyclopropylamino)-4-(N,N-dimethylamino)-tetrahydrofuran

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